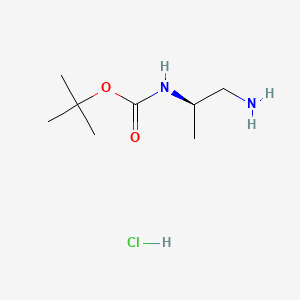

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Vue d'ensemble

Description

®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its carbamate group can serve as a protecting group for amines, allowing for selective reactions at other sites in the molecule.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism of carbamate-containing drugs.

Medicine

In medicinal chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound’s carbamate group can be hydrolyzed to release the active amine, making it a useful candidate for drug development.

Industry

In the chemical industry, this compound is used in the synthesis of agrochemicals and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with ®-1-aminopropan-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired stereochemistry is maintained. The reaction can be summarized as follows:

Reaction of tert-butyl carbamate with ®-1-aminopropan-2-ol: This step involves the formation of the carbamate linkage.

Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes such as esterases and amidases. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride: The enantiomer of the compound , with similar chemical properties but different biological activity.

tert-Butyl (1-aminopropan-2-yl)carbamate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

Methyl (1-aminopropan-2-yl)carbamate hydrochloride: A structurally similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group. These features can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Activité Biologique

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, commonly known as Boc-aminopropanol, is a chiral carbamate derivative primarily utilized in organic synthesis. This compound plays a significant role as a protecting group for amines, enabling selective reactions and facilitating the synthesis of more complex molecules. Although it does not exhibit inherent biological activity, its structural features allow it to interact with various biological systems, particularly in enzyme-catalyzed reactions.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 174.24 g/mol

- CAS Number : 100927-10-4

The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group. The presence of a chiral center makes it particularly valuable in the synthesis of pharmaceuticals and fine chemicals.

Enzyme Interactions

While (R)-tert-butyl (1-aminopropan-2-yl)carbamate itself does not have direct biological activity, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. The hydrolysis of the carbamate group can release the active amine, which may then interact with various molecular targets, including enzymes and receptors.

Prodrug Potential

The compound is also explored as a potential prodrug. Prodrugs are inactive compounds that metabolize into active drugs within the body. The hydrolysis of the carbamate group releases the active amine, making it suitable for drug development applications.

The mechanism involves hydrolysis catalyzed by enzymes such as esterases and amidases. Upon hydrolysis, the released amine can interact with molecular targets, potentially influencing enzyme activities and biochemical pathways .

Research Findings and Case Studies

Research has demonstrated that compounds similar to (R)-tert-butyl (1-aminopropan-2-yl)carbamate can inhibit specific enzyme functions by forming carbamic acid intermediates that interact with target sites. For instance, studies indicate that carbamates can modulate kinase activities, which are crucial in various signaling pathways relevant to cancer and other diseases .

Table 1: Summary of Biological Activities Related to Carbamates

| Activity | Description |

|---|---|

| Enzyme Inhibition | Interaction with enzymes leading to altered activities |

| Prodrug Formation | Metabolism to release active drugs |

| Synthesis of Chiral Compounds | Used as a building block for pharmaceuticals |

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679173 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217631-35-0 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.